molecular formula C17H10ClF3N2O B2925474 (E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide CAS No. 477289-05-7

(E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide

Cat. No. B2925474
CAS RN: 477289-05-7
M. Wt: 350.73
InChI Key: KLCINGNIOXCADQ-XYOKQWHBSA-N
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Description

(E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as CTN-986 and has been found to exhibit potent inhibitory effects on a variety of enzymes and biological pathways. In

Mechanism of Action

The mechanism of action of CTN-986 involves its ability to inhibit the activity of enzymes and biological pathways. CTN-986 has been found to inhibit the activity of several proteases, including cathepsin K, cathepsin L, and cathepsin S. It has also been found to inhibit the activity of several kinases, including JAK2, FLT3, and JNK. CTN-986 has been found to inhibit the activity of phosphodiesterases, which play a key role in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTN-986 are still being studied. However, it has been found to exhibit anti-inflammatory and anti-tumor properties. CTN-986 has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

CTN-986 has several advantages for lab experiments. It exhibits potent inhibitory effects on a variety of enzymes and biological pathways, making it a useful tool for studying these pathways. CTN-986 has also been optimized for large-scale production, making it a viable option for drug development. However, CTN-986 has some limitations. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of CTN-986. One potential direction is the development of new drugs based on CTN-986. CTN-986 has been found to exhibit potent inhibitory effects on a variety of enzymes and biological pathways, making it a promising candidate for drug development. Another potential direction is the study of the biochemical and physiological effects of CTN-986. Further research is needed to fully understand the effects of CTN-986 on various biological pathways and its potential applications in medicine.

Synthesis Methods

The synthesis of CTN-986 involves several steps. The first step involves the reaction of 2-chlorobenzonitrile with 3-(trifluoromethyl)aniline to form 3-(2-chlorophenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide. This intermediate is then reacted with ethyl chloroformate to form the final product, (E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide. The synthesis of CTN-986 has been optimized to improve its yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

CTN-986 has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory effects on a variety of enzymes, including proteases, kinases, and phosphodiesterases. CTN-986 has also been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O/c18-15-7-2-1-4-11(15)8-12(10-22)16(24)23-14-6-3-5-13(9-14)17(19,20)21/h1-9H,(H,23,24)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCINGNIOXCADQ-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide

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